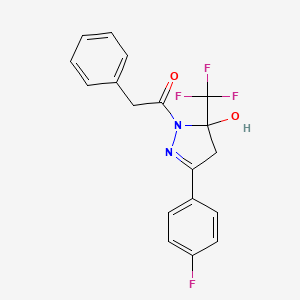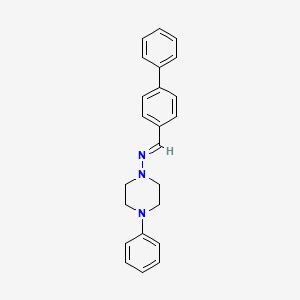![molecular formula C18H22N4O B3910923 4-(2-methoxyphenyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine](/img/structure/B3910923.png)
4-(2-methoxyphenyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine
Vue d'ensemble
Description
4-(2-methoxyphenyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied due to its potential therapeutic applications in neurological disorders such as Fragile X syndrome, Parkinson's disease, and addiction.
Mécanisme D'action
4-(2-methoxyphenyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. mGluR5 is involved in various physiological processes, including synaptic plasticity, learning, and memory. 4-(2-methoxyphenyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine binds to the allosteric site of mGluR5 and inhibits its activity, leading to a reduction in glutamate-mediated signaling.
Biochemical and Physiological Effects:
4-(2-methoxyphenyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine has been shown to have various biochemical and physiological effects in animal models. It has been found to improve cognitive function, reduce motor deficits, and decrease drug-seeking behavior. Additionally, 4-(2-methoxyphenyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine has been shown to modulate synaptic plasticity and reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(2-methoxyphenyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine in lab experiments is its selectivity for mGluR5. This allows for specific modulation of the receptor without affecting other glutamate receptors. However, 4-(2-methoxyphenyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine has a relatively short half-life, which can limit its effectiveness in long-term experiments. Additionally, 4-(2-methoxyphenyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine has poor solubility in water, which can make it difficult to administer in vivo.
List of
Orientations Futures
1. Investigating the potential therapeutic effects of 4-(2-methoxyphenyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine in other neurological disorders, such as Alzheimer's disease and schizophrenia.
2. Developing more potent and selective mGluR5 antagonists for use in research and potential clinical applications.
3. Studying the effects of chronic 4-(2-methoxyphenyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine administration on synaptic plasticity and long-term behavioral outcomes.
4. Investigating the role of mGluR5 in the development and progression of neurological disorders.
5. Developing new methods for administering 4-(2-methoxyphenyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine in vivo to improve its solubility and half-life.
Applications De Recherche Scientifique
4-(2-methoxyphenyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine has been widely used as a research tool to elucidate the role of mGluR5 in various neurological disorders. It has been shown to improve cognitive function in animal models of Fragile X syndrome, a genetic disorder characterized by intellectual disability and autistic behaviors. 4-(2-methoxyphenyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine has also been studied for its potential therapeutic effects in Parkinson's disease, where it has been shown to reduce motor deficits and increase dopamine release in the brain. Additionally, 4-(2-methoxyphenyl)-N-[1-(4-pyridinyl)ethylidene]-1-piperazinamine has been investigated for its potential to treat addiction, as mGluR5 has been implicated in drug-seeking behavior.
Propriétés
IUPAC Name |
(E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-pyridin-4-ylethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-15(16-7-9-19-10-8-16)20-22-13-11-21(12-14-22)17-5-3-4-6-18(17)23-2/h3-10H,11-14H2,1-2H3/b20-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWRAPUIEMKCQD-HMMYKYKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N1CCN(CC1)C2=CC=CC=C2OC)/C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methoxyphenyl)-N-[(E)-1-(4-pyridinyl)ethylidene]-1-piperazinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2-chlorophenyl)-N-ethyl-2-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-furamide](/img/structure/B3910847.png)
![N~2~-(3-chlorophenyl)-N~1~-[3-(dimethylamino)propyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3910854.png)
![1,1'-[oxybis(2,1-ethanediyloxy)]bis(2-methoxybenzene)](/img/structure/B3910860.png)
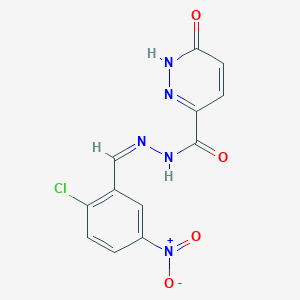
![10-(4-fluorophenyl)-4,10-dihydro-1H,3H-furo[3,4-c][1,5]benzothiazepin-1-one](/img/structure/B3910869.png)
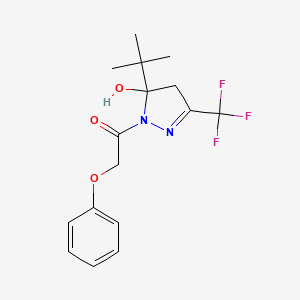
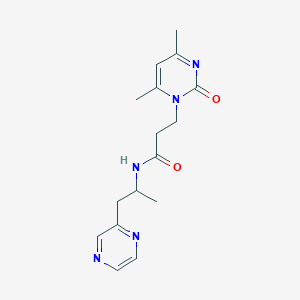
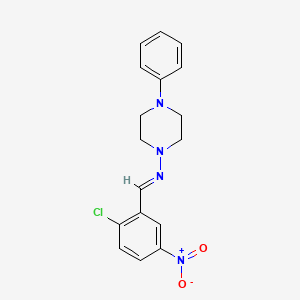
![N-(6-methoxy-3-pyridazinyl)-4-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzenesulfonamide](/img/structure/B3910911.png)
![N-{2-[(2-hydroxy-2-methylpropanoyl)amino]-4-methylphenyl}-2-methylbenzamide](/img/structure/B3910914.png)
![methyl 5-(3-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B3910922.png)
